2,4-Dinitrophenylhydrazone nonanal

Catalog No.
S1539489
CAS No.
2348-19-8
M.F
CH3(CH2)7COOH
M. Wt
322.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitrophenylhydrazone nonanal

CAS Number

2348-19-8

Product Name

2,4-Dinitrophenylhydrazone nonanal

IUPAC Name

2,4-dinitro-N-[(E)-nonylideneamino]aniline

Molecular Formula

CH3(CH2)7COOH

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11+

InChI Key

STBNOHBRCCXRIK-LFIBNONCSA-N

SMILES

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

Nonanal Dinitrophenyl hydrazine derivative

Canonical SMILES

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Identification and Characterization of Aldehydes

One of the primary applications of 2,4-DNP nonanal lies in the identification and characterization of nonanal. Aldehydes, like nonanal, often lack distinct functional groups leading to challenges in their direct identification. 2,4-DNP derivatization offers a solution. The reaction between the aldehyde carbonyl group (C=O) and the amine group (NH2) of 2,4-DNP forms a stable hydrazone linkage. This derivative possesses distinct chemical and physical properties compared to the parent aldehyde [, ].

These distinct properties of the derivative make it easier to detect and characterize nonanal using various analytical techniques:

  • Melting Point: 2,4-DNP derivatives often exhibit sharp melting points, which can be used for identification purposes. Each derivative has a unique melting point that can be compared to reference values for confirmation [].
  • Chromatography: Due to changes in polarity and solubility upon derivatization, 2,4-DNP nonanal behaves differently compared to nonanal in chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for separation, identification, and quantification of nonanal in complex mixtures [].

Confirmation of Aldehyde Presence in Samples

,4-DNP derivatization also serves as a valuable tool for confirming the presence of aldehydes, like nonanal, in various samples. This application finds use in diverse research areas, including:

  • Food Science: Aldehydes are important volatile compounds contributing to the aroma and flavor of food products. Detection of specific aldehydes, like nonanal present in fruits or dairy products, can aid in quality control and aroma analysis [].
  • Biological Samples: Aldehydes play a role in various biological processes. The presence of nonanal in biological samples can be indicative of specific metabolic pathways or oxidative stress. 2,4-DNP derivatization facilitates the detection and characterization of such aldehydes [].

2,4-Dinitrophenylhydrazone nonanal is a chemical compound formed by the reaction of nonanal, an aldehyde, with 2,4-dinitrophenylhydrazine. Its molecular formula is C15H22N4O4C_{15}H_{22}N_{4}O_{4} with a molecular weight of approximately 322.36 g/mol. This compound is characterized by its yellow crystalline appearance and is primarily used in analytical chemistry for the identification and quantification of aldehydes and ketones through hydrazone formation .

The formation of 2,4-dinitrophenylhydrazone nonanal occurs via a condensation reaction between nonanal and 2,4-dinitrophenylhydrazine, which involves the nucleophilic attack of the hydrazine on the carbonyl carbon of nonanal. This reaction eliminates water and forms a stable hydrazone linkage. The general reaction can be summarized as follows:

Nonanal+2 4 Dinitrophenylhydrazine2 4 Dinitrophenylhydrazone nonanal+H2O\text{Nonanal}+\text{2 4 Dinitrophenylhydrazine}\rightarrow \text{2 4 Dinitrophenylhydrazone nonanal}+H_2O

This compound can also undergo further reactions such as hydrolysis under acidic or basic conditions, potentially reverting to its original components .

Synthesis of 2,4-dinitrophenylhydrazone nonanal can be achieved through the following steps:

  • Reagents Preparation: Obtain nonanal and 2,4-dinitrophenylhydrazine.
  • Reaction Setup: Mix equimolar amounts of both reagents in a suitable solvent such as ethanol or methanol.
  • Heating: Heat the mixture gently under reflux for several hours to facilitate the reaction.
  • Cooling and Crystallization: Allow the solution to cool; crystals of the hydrazone will form upon standing.
  • Purification: Filter the crystals and wash them with cold solvent to purify the product.

This method allows for the efficient synthesis of 2,4-dinitrophenylhydrazone nonanal with high yields .

The primary application of 2,4-dinitrophenylhydrazone nonanal lies in analytical chemistry. It is used as a derivatizing agent for aldehyde detection in various samples including environmental and food samples. The formation of this hydrazone enhances the volatility and stability of aldehydes, making them easier to analyze using techniques like gas chromatography-mass spectrometry (GC-MS) . Additionally, it serves as a reference material for calibrating analytical methods.

Interaction studies involving 2,4-dinitrophenylhydrazone nonanal primarily focus on its reactivity with other chemical species. Research indicates that this compound can interact with nucleophiles due to its electrophilic nature at the carbon atom bonded to nitrogen in the hydrazone group. Such interactions may be relevant in understanding its behavior in biological systems or during environmental degradation processes .

Several compounds exhibit structural similarities to 2,4-dinitrophenylhydrazone nonanal. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2,4-DinitrophenylhydrazineHydrazine derivativeUsed for derivatization; forms stable hydrazones
Benzaldehyde 2,4-DinitrophenylhydrazoneAromatic aldehydeMore volatile; used in similar analytical applications
Acetophenone 2,4-DinitrophenylhydrazoneAromatic ketoneDifferent functional group; used for ketone analysis
3-Methylbutanal 2,4-DinitrophenylhydrazoneBranched-chain aldehydeVariation in carbon chain length affects reactivity

The uniqueness of 2,4-dinitrophenylhydrazone nonanal lies in its specific formation from nonanal and its application in identifying aldehydes through selective derivatization processes .

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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